Pyridine N-oxide is an organic compound with the formula C5H5NO. It is a colorless, hygroscopic solid that is soluble in polar organic solvents. Pyridine N-oxides are a class of heterocyclic compounds that contain a pyridine ring with an oxygen atom bonded to the nitrogen atom. These compounds are important intermediates in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. [, , ]
Ebastine N-Oxide is a derivative of the antihistamine ebastine, primarily used in the treatment of allergic conditions such as allergic rhinitis and urticaria. Ebastine itself is a second-generation antihistamine that selectively antagonizes histamine H1 receptors, providing relief from allergy symptoms without causing significant sedation. The N-oxide form of ebastine is of particular interest due to its potential pharmacological properties and metabolic pathways.
Ebastine N-Oxide is synthesized from ebastine, which is commercially available and widely used in various pharmaceutical formulations. The compound's structure can be analyzed through various spectroscopic methods, including infrared spectroscopy and mass spectrometry, which help confirm its identity and purity.
Ebastine N-Oxide falls under the category of organic compounds, specifically as a nitrogen-containing heterocyclic compound. It is classified as an antihistamine and is structurally related to other antihistamines in the same class.
The synthesis of Ebastine N-Oxide typically involves the oxidation of ebastine using various oxidizing agents. Common methods include:
The reaction conditions for synthesizing Ebastine N-Oxide generally require careful control of temperature and pH to optimize yield and purity. For instance, reactions may be conducted at ambient temperatures or slightly elevated temperatures, with pH adjustments made using acids or bases as necessary.
The molecular structure of Ebastine N-Oxide can be represented as follows:
The structural analysis reveals that Ebastine N-Oxide retains the core structure of ebastine but features an additional oxygen atom bonded to the nitrogen atom within the piperidine ring. This modification can influence its pharmacokinetic properties.
Ebastine N-Oxide can undergo several chemical reactions, including:
These reactions are typically studied using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), which allow for precise monitoring of concentration changes over time.
The mechanism by which Ebastine N-Oxide exerts its effects involves binding to histamine H1 receptors, blocking the action of histamine released during allergic responses. This action reduces symptoms such as itching, swelling, and redness associated with allergies.
In vitro studies have demonstrated that Ebastine N-Oxide has a similar efficacy profile to ebastine, with effective concentrations showing significant inhibition of histamine-induced responses in human cells.
Relevant analyses often include stability studies under various environmental conditions to determine shelf life and efficacy in formulations.
Ebastine N-Oxide has potential applications beyond its role as an antihistamine:
Ongoing research continues to explore the full therapeutic potential of Ebastine N-Oxide, including its efficacy compared to other antihistamines and its role in combination therapies for allergic diseases.
Ebastine N-Oxide is an N-oxidized metabolite of the second-generation antihistamine ebastine (4-(4-tert-Butylphenyl)-4-[4-(diphenylmethoxy)piperidin-1-yl]butan-1-one). Its molecular formula is C₃₂H₃₉NO₃, with a molecular weight of 485.66 g/mol [1] [7]. The compound exists as a mixture of cis and trans stereoisomers due to restricted rotation around the N–O bond, which influences its three-dimensional conformation .
The IUPAC name is 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-oxido-1-piperidinyl]-1-butanone, reflecting the tertiary amine oxidation at the piperidine nitrogen (Fig. 1) [7]. Key structural features include:
Property | Value |
---|---|
CAS Registry Number | 1256285-71-8 |
Empirical Formula | C₃₂H₃₉NO₃ |
Exact Mass | 485.293 g/mol |
SMILES | CC(C)(C)c1ccc(cc1)C(=O)CCC[N+]2([O-])CCC(CC2)OC(c3ccccc3)c4ccccc4 |
InChI Key | InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 |
Infrared Spectroscopy (IR):The IR spectrum of Ebastine N-Oxide shows distinct absorptions for:
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR data reveal significant changes compared to ebastine:
Mass Spectrometry:High-resolution ESI-MS displays a protonated molecular ion [M+H]⁺ at m/z 486.300, with key fragments including:
Technique | Signal (ppm or cm⁻¹) | Assignment |
---|---|---|
IR | 1,677 | ν(C=O) ketone |
1,072 | ν(C–O) ether | |
960 | ν(N⁺–O⁻) | |
¹H NMR | 3.2–3.5 | Piperidine CH₂ (N⁺-adjacent) |
1.31 | tert-Butyl CH₃ | |
MS | 486.300 | [M+H]⁺ |
While single-crystal X-ray diffraction data for Ebastine N-Oxide remains unpublished, computational studies provide insights into its conformation:
Deep neural network models using chemical-protein network descriptors have been employed to predict its interactions with histamine H₁ receptors, suggesting reduced inverse agonism potency relative to carebastine (ebastine’s active metabolite) [2] [10].
Ebastine N-Oxide is a minor hepatic metabolite, distinct from primary metabolites like hydroxyebastine and carebastine [10]:
Biological Activity: Lacks significant H₁ receptor affinity due to disrupted interaction with Aspⁱ¹⁶⁰ of the receptor (vs. carebastine’s Kᵢ = 0.26 nM) [10].
Interactive Table 3: Structural Comparison with Key Metabolites
Property | Ebastine | Ebastine N-Oxide | Carebastine |
---|---|---|---|
Molecular Weight | 469.65 g/mol | 485.66 g/mol | 500.65 g/mol |
LogP | 5.1 | 3.9 | 2.8 |
Key Functional Group | Tertiary amine | N-oxide | Carboxylic acid |
H₁ Receptor Affinity | High (Kᵢ = 0.16 nM) | Negligible | High (Kᵢ = 0.26 nM) |
Major CYP450 Involved | CYP2J2/CYP3A4 | CYP3A4 | CYP3A4 |
The N-oxide functionality confers reduced enzymatic dealkylation compared to ebastine, making it a terminal metabolite excreted in urine [6]. Its structural distinction from terfenadine metabolites (e.g., fexofenadine) underscores the absence of cardiotoxicity risks associated with hERG channel inhibition [10].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3